N,N-dimethylbenzotriazole-1-carboxamide
Description
N,N-Dimethylbenzotriazole-1-carboxamide is a heterocyclic compound featuring a benzotriazole core fused to a benzene ring, with a dimethylcarboxamide group (-CON(CH₃)₂) at the 1-position. Benzotriazole derivatives are notable for their stability, aromaticity, and versatility in medicinal and industrial applications, such as corrosion inhibition, photostabilizers, and intermediates in organic synthesis .
Properties
IUPAC Name |
N,N-dimethylbenzotriazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-12(2)9(14)13-8-6-4-3-5-7(8)10-11-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDIPSOWTZADHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylbenzotriazole-1-carboxamide typically involves the reaction of benzotriazole with dimethylamine and a carboxylating agent. One common method includes the use of 1H-benzotriazole, which is reacted with dimethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The scalability of the synthesis process makes it feasible for large-scale production, catering to the demands of various industries .
Chemical Reactions Analysis
Chemical Reactions of Benzotriazole Derivatives
Benzotriazole derivatives can participate in a variety of chemical reactions, including alkylation and acylation reactions. For instance, benzotriazoles can undergo site-selective N1-alkylation with diazo compounds under visible light conditions . These reactions often require controlled conditions to achieve high yields and purity.
Chemical Reaction Analysis
Given the lack of specific data on N,N-Dimethylbenzotriazole-1-carboxamide, we can infer potential chemical reactions based on similar compounds:
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Alkylation Reactions : Benzotriazoles can undergo alkylation reactions, which might be applicable to this compound.
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Acylation Reactions : These compounds could potentially undergo acylation reactions, modifying their carboxamide group.
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Hydrolysis : The carboxamide group in this compound might be susceptible to hydrolysis under acidic or basic conditions.
Data Tables and Research Findings
While specific data tables for this compound are not available, related compounds provide insights into potential chemical behaviors:
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
N,N-Dimethylbenzotriazole-1-carboxamide serves as a reagent in organic synthesis, facilitating the formation of various heterocyclic compounds. Its stability and reactivity make it an essential tool for chemists aiming to construct complex molecular architectures.
Corrosion Inhibitors
The compound is utilized in developing corrosion inhibitors. Its ability to form protective films on metal surfaces helps prevent oxidation and degradation, making it valuable in industrial applications where metal integrity is crucial.
Biological Applications
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. One compound demonstrated significant growth inhibition in SK-MES1 lung cancer cells, inducing apoptosis in a dose-dependent manner .
Antiviral Activity
The compound has also shown promise in antiviral applications. Research indicated that certain derivatives could inhibit the helicase of poliovirus and other Picornaviruses, suggesting potential therapeutic avenues for viral infections .
Case Studies
Case Study 1: Anticancer Screening
In a study involving the NCI60 Human Tumor Cell Lines Screen, several derivatives of this compound were evaluated for their anticancer properties. Compound 3b emerged as a lead candidate due to its potent antiproliferative effects across various cancer cell lines .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral efficacy of benzotriazole derivatives against poliovirus. Compounds derived from this compound showed significant inhibition of viral replication, indicating their potential as antiviral agents .
Mechanism of Action
The mechanism of action of N,N-dimethylbenzotriazole-1-carboxamide involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. This compound’s ability to stabilize radicals and act as an electron-donating or electron-withdrawing group further enhances its reactivity and effectiveness in various applications .
Comparison with Similar Compounds
N,N-Dimethylimidazole Carboxamides
- Example: N,N-Dimethyl 1-benzyl-1H-imidazole-5-carboxamide (CAS: 850429-56-0) Structure: Imidazole core with a benzyl group at N1 and dimethylcarboxamide at C5. Key Differences: The benzotriazole core in the target compound has a fused triazole ring, increasing aromaticity and steric bulk compared to imidazole derivatives. This may affect binding affinity in biological systems or thermal stability.
Antineoplastic Carboxamides
- Example: 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) Activity: Undergoes N-demethylation via liver microsomal enzymes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide. Metabolism: Induced by phenobarbital and prochlorperazine, leading to increased CO₂ excretion (8.1–21.4% in rats/humans). Comparison: N,N-Dimethylbenzotriazole-1-carboxamide’s dimethyl group may resist demethylation due to steric hindrance from the benzotriazole ring, altering metabolic pathways.
Imidazole-Semicarbazone Conjugates
- Examples : (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-arylhydrazine carboxamides (e.g., compounds 5f–5k)
- Properties : Melting points range from 149–194°C, with yields of 43–65%.
- Comparison : The benzotriazole core may confer higher melting points and lower solubility compared to imidazole-semicarbazones, owing to increased π-π stacking.
Physicochemical Properties
*Estimated based on benzotriazole derivatives’ typical thermal stability.
Biological Activity
N,N-Dimethylbenzotriazole-1-carboxamide (DMBCA) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DMBCA, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
DMBCA is characterized by its benzotriazole core with a dimethylamino and carboxamide functional group. The molecular formula is , and it exhibits unique properties that contribute to its biological activities.
The biological activity of DMBCA can be attributed to several mechanisms:
- Enzyme Interaction : DMBCA can interact with various enzymes through π–π stacking and hydrogen bonding, influencing their activity. This interaction is critical for its potential use as a biochemical probe in enzyme studies.
- Radical Stabilization : The compound's ability to stabilize radicals enhances its reactivity and effectiveness in biological systems.
- Antiviral Activity : Recent studies indicate that derivatives of benzotriazole compounds, including DMBCA, exhibit antiviral properties against viruses such as Coxsackievirus B5. These compounds can protect cells from viral infections by interfering with the early stages of viral attachment .
Anticancer Activity
DMBCA has shown potential as an anticancer agent. In vitro studies have demonstrated that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study identified a derivative with an EC50 value indicating effective inhibition of cell growth in tumor cells, suggesting the compound's potential for further development as an anticancer therapeutic .
Antimicrobial Properties
The antimicrobial activity of DMBCA has also been explored. Research indicates that benzotriazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Compounds similar to DMBCA have been tested against common bacterial strains, showing promising results in inhibiting bacterial growth due to their structural characteristics .
Antiviral Effects
DMBCA and its derivatives have been evaluated for antiviral efficacy against several viruses. Studies have highlighted that specific compounds can exhibit selective antiviral activity with low cytotoxicity, making them candidates for further investigation in antiviral drug development .
Case Studies
- Antiviral Activity Against Coxsackievirus B5 :
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Antitumor Screening :
- In another study focusing on antitumor properties, several benzotriazole derivatives were evaluated for their ability to induce apoptosis in cancer cell lines. One specific derivative demonstrated significant cytotoxic effects at low concentrations, highlighting the potential of DMBCA-related compounds in cancer therapy .
Comparative Analysis with Related Compounds
Q & A
Q. What comparative studies exist between This compound and structurally related analogs?
- SAR studies : Replace dimethylamide with cyclohexanecarboxamide to assess hydrophobicity effects .
- Biological cross-screening : Compare with N-(benzothiazolyl)naphthalene-carboxamides for antimicrobial potency .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
